Ly2584702 - 1082949-67-4

Ly2584702

Catalog Number: EVT-253476
CAS Number: 1082949-67-4
Molecular Formula: C21H19F4N7
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2584702 has been used in trials studying the treatment of Cancer, Advanced Cancer, Renal Cell Carcinoma, Metastases, Neoplasm, and Neuroendocrine Tumors, among others.
p70S6K Inhibitor LY2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. p70S6K inhibitor LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.

4-Aminopyrazolo[3,4-d]pyrimidine (4-APP)

Compound Description: 4-APP is a metabolite of LY2584702. [] It was found to significantly reduce LDL-C in Long Evans diet-induced obese (DIO) rats, similar to the effects observed with LY2584702. [] In vitro studies using human hepatoma HepG2 cells demonstrated that 4-APP, but not LY2584702, increased LDL uptake. [] Further investigation suggests that 4-APP's mechanism of LDL-C lowering may involve inhibiting VLDL production and enhancing LDL clearance. []

Relevance: 4-APP is a key metabolite of LY2584702, and it may contribute to the lipid-lowering effects observed with LY2584702 treatment. [, ] While LY2584702 itself exhibited some adverse effects, 4-APP is suspected to have contributed to these effects, warranting further investigation into its pharmacology. [] This highlights a potential difference in the safety profiles of LY2584702 and its metabolite 4-APP.

PF-4708671

Compound Description: PF-4708671 is a p70S6K1 inhibitor. [] Unlike LY2584702, PF-4708671 demonstrated inhibitory effects on CYP4F3A, an enzyme responsible for the ω-oxidation of leukotriene B4 (LTB4). [] This inhibition by PF-4708671 leads to increased LTB4 levels in vitro and potentially in vivo. []

Rapamycin

Compound Description: Rapamycin is a known inhibitor of mTORC1 signaling. [] It is often used as a tool to study the mTORC1 pathway and its downstream effects, including those mediated by S6K1. []

Relevance: Rapamycin is used as a comparative agent in studies investigating the specific role of S6K1, the primary target of LY2584702, in various cellular processes. [] While both Rapamycin and LY2584702 ultimately impact mTORC1 signaling, Rapamycin's broader inhibition of the mTORC1 complex helps delineate the specific contributions of S6K1 activity. This distinction is crucial for understanding the precise mechanisms of action of LY2584702 and its potential therapeutic applications.

BMS-777607

Compound Description: BMS-777607 is an inhibitor of TAM tyrosine kinases. [, , , ] Studies have shown that combining BMS-777607 with LY2584702 leads to synergistic cytotoxic effects in PTEN-deficient glioblastoma cells. [, , , ] This combination targets both S6K1, inhibited by LY2584702, and TAM kinases, ultimately leading to decreased nucleotide biosynthesis and reduced tumor growth in preclinical models. [, ]

Relevance: While structurally unrelated to LY2584702, BMS-777607 exhibits a strong functional connection in the context of PTEN-deficient glioblastoma. [, , , ] Combining these two agents disrupts crucial survival signaling pathways reliant on both S6K and TAM activity, highlighting a potential therapeutic strategy for this aggressive cancer type. [, ] This synergistic interaction underscores the importance of understanding the interplay between different signaling pathways in cancer development and treatment.

Source and Classification

LY2584702 was developed as part of cancer therapy research targeting the PI3K/Akt/mTOR pathway. Its classification as a small molecule drug places it within the broader category of protein kinase inhibitors, specifically targeting the p70 S6 kinase subfamily. The compound has been evaluated in clinical settings, particularly in phase I trials involving patients with advanced solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2584702 involves complex organic chemistry techniques typical for small molecule drug development. While specific synthetic routes are proprietary, the compound's structure suggests it is derived from a combination of pyrazole and pyrimidine moieties, which are common in kinase inhibitors. The synthesis likely includes steps such as:

  1. Formation of Core Structures: Utilizing reactions to create the pyrazole and pyrimidine frameworks.
  2. Functionalization: Adding specific functional groups to enhance binding affinity and selectivity for the p70 S6 kinase.
  3. Purification: Techniques such as chromatography to isolate and purify the final product.

The compound's solubility in dimethyl sulfoxide exceeds 22.3 mg/mL, facilitating its use in biological assays .

Molecular Structure Analysis

Structure and Data

The molecular formula of LY2584702 is C28H27F4N7O3SC_{28}H_{27}F_{4}N_{7}O_{3}S, with a molecular weight of approximately 577.67 g/mol. The InChIKey for LY2584702 is HDYUXDNMHBQKAU-UHFFFAOYSA-N, which helps in identifying the compound in chemical databases.

The structure features multiple functional groups that contribute to its kinase inhibitory activity, including:

  • A pyrazole ring
  • A pyrimidine backbone
  • Fluorinated substituents that enhance lipophilicity and binding properties
Chemical Reactions Analysis

Reactions and Technical Details

LY2584702 primarily functions through its interaction with p70 S6 kinase, inhibiting its activity by competing with ATP for binding to the kinase's active site. This inhibition leads to decreased phosphorylation of downstream targets such as ribosomal protein S6, which is crucial for protein synthesis.

In vitro studies have demonstrated that LY2584702 has an IC50 value of approximately 4 nM against p70 S6 kinase, showcasing its potency . The compound has shown effective inhibition of phosphorylation in various cancer cell lines, including HCT116 colon cancer cells.

Mechanism of Action

Process and Data

The mechanism by which LY2584702 exerts its effects involves several key processes:

  1. Inhibition of p70 S6 Kinase: By binding to the ATP site on p70 S6 kinase, LY2584702 prevents phosphorylation of target substrates.
  2. Reduction in Protein Synthesis: Inhibition leads to decreased translation initiation due to reduced phosphorylation of eukaryotic initiation factor 4B (eIF4B) and ribosomal protein S6.
  3. Antitumor Activity: This cascade results in impaired cell growth and proliferation, contributing to its potential efficacy against tumors.

Clinical trials have documented that LY2584702 can significantly reduce tumor growth in xenograft models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: High solubility in dimethyl sulfoxide (>22.3 mg/mL).
  • Stability: Stability under various conditions is essential for formulation; specific stability data may vary based on storage conditions.

These properties are critical for formulating LY2584702 for clinical use, ensuring bioavailability and efficacy during treatment regimens.

Applications

Scientific Uses

LY2584702 has been investigated primarily for its applications in oncology due to its selective inhibition of p70 S6 kinase. Key applications include:

  • Cancer Therapy: Targeting solid tumors resistant to conventional therapies.
  • Research Tool: Utilized in preclinical studies to explore the role of the mTOR pathway in cancer biology.
  • Combination Therapies: Potential use alongside other therapeutic agents to enhance efficacy against tumors exhibiting complex resistance mechanisms.

Properties

CAS Number

1082949-67-4

Product Name

Ly2584702

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C21H19F4N7

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)

InChI Key

FYXRSVDHGLUMHB-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Synonyms

4-(4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

Canonical SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.